Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Connectivity and Systematic Naming
The compound’s IUPAC name, (2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone , systematically describes its structure. The root "pyrrolidin-1-yl" indicates a five-membered saturated ring containing four carbon atoms and one nitrogen atom. The "2-methyl" prefix specifies a methyl substituent at the second position of the pyrrolidine ring. The "(5-phenylpyridin-3-yl)methanone" moiety denotes a ketone group (-CO-) bonded to a pyridine ring substituted with a phenyl group at the fifth position.
The molecular formula C₁₇H₁₈N₂O (molecular weight: 266.34 g/mol) reflects 17 carbon atoms, 18 hydrogens, two nitrogens, and one oxygen. The SMILES string CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3 encodes the connectivity: a methyl-substituted pyrrolidine linked via a carbonyl group to a pyridine ring, which is further connected to a benzene ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone | |
| Molecular Formula | C₁₇H₁₈N₂O | |
| Molecular Weight | 266.34 g/mol | |
| SMILES | CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3 |
Properties
CAS No. |
613660-92-7 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-9-19(13)17(20)16-10-15(11-18-12-16)14-7-3-2-4-8-14/h2-4,7-8,10-13H,5-6,9H2,1H3 |
InChI Key |
UOJLWMGDMFJOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyrrolidine with 5-phenyl-3-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study highlighted the synthesis of pyrrolidine-based compounds that demonstrated potent activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
2. Neuroprotective Effects:
Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems makes them promising candidates for further development in treating neurological disorders .
3. Anti-inflammatory Properties:
The anti-inflammatory effects of pyrrolidine compounds have been documented, with studies demonstrating their capacity to inhibit pro-inflammatory cytokines and enzymes. This property is particularly relevant in the context of chronic inflammatory diseases, where pyrrolidine derivatives could serve as potential therapeutic agents .
4. Enzyme Inhibition:
Pyrrolidine derivatives have shown promise as inhibitors of various enzymes involved in disease processes. For example, they have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The inhibition of DPP-IV can lead to improved glycemic control in diabetic patients .
5. Antimicrobial Properties:
Some pyrrolidine-based compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This property opens avenues for developing new antimicrobial agents in response to increasing antibiotic resistance .
Industrial Applications
6. Catalysis:
The unique chemical structure of pyrrolidine derivatives allows them to act as catalysts in various chemical reactions. Their role in facilitating reactions such as hydrogenation or oxidation makes them valuable in synthetic organic chemistry .
7. Material Science:
In material science, pyrrolidine compounds are being explored for their potential use in creating new polymers or materials with enhanced properties, such as improved thermal stability or mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine with piperidine (a 6-membered heterocycle) significantly alters biological activity. For example:
- Compound 10l (piperidine-based) exhibited moderate anti-parasitic activity (IC₅₀ = 11.6 µM) against T. cruzi . This suggests that increasing ring size enhances trypanocidal effects, likely due to improved steric compatibility with parasitic targets.
| Compound | Heterocycle | Activity Against T. cruzi (IC₅₀, µM) | Target Specificity |
|---|---|---|---|
| 10k | Pyrrolidine | >25 | Inactive |
| 10l | Piperidine | 11.6 | Non-cruzain target |
| 10m | Oxazine | 1.8 | Non-cruzain target |
Impact of Heteroatom Substitution
Introducing oxygen or nitrogen into the heterocycle further enhances potency:
- 10m (6-membered oxazine): IC₅₀ = 1.8 µM
- 10n (6-membered oxazolidinone): IC₅₀ = 1.6 µM
- 10o (6-membered morpholine analog): IC₅₀ = 1.7 µM
These compounds outperformed pyrrolidine derivatives, indicating that heteroatom inclusion fine-tunes electronic properties and binding affinity.
Stability and Reactivity Insights
Computational studies (M06-2X/6-311+G(d,p)) reveal that pyrrolidine-derived iminium ions exhibit variable stability depending on carbonyl substituents:
- Iminium ions from aromatic carbonyls (e.g., benzaldehyde) are more stable than those from aliphatic ketones due to resonance stabilization .
- Piperidine-derived iminium ions are generally less stable than pyrrolidine analogs, limiting their use in dynamic kinetic resolutions .
Key Research Findings
- Biological Activity : Pyrrolidine derivatives are inactive against cruzain but may target other parasitic pathways. Piperidine and oxazine analogs show superior anti-T. cruzi activity .
- Synthetic Utility : Pyrrolidine’s role in catalysis (e.g., deuteration, cycloadditions) is unmatched in efficiency compared to bulkier amines .
- Structural Flexibility : The puckering dynamics of pyrrolidine (quantified via Cremer-Pople coordinates) enable adaptive binding in molecular recognition, unlike rigid heterocycles .
Biological Activity
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is C17H18N2O, with a molecular weight of approximately 266.338 g/mol. The compound features a pyrrolidine ring substituted with a carbonyl group and a phenyl-pyridinyl moiety, which contributes to its biological activity.
Research indicates that Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- may exhibit significant biological activities through several mechanisms:
- Inhibition of Prolyl Hydroxylases : This compound has been identified as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in stabilizing hypoxia-inducible factors (HIFs). HIFs are essential for cellular responses to hypoxia and can influence various pathways related to cell survival and proliferation .
- Antioxidant Activity : Pyrrolidine derivatives have shown promising antioxidant properties. For instance, studies using the DPPH radical scavenging method demonstrated that certain derivatives exhibit high radical scavenging ability, indicating potential applications in oxidative stress-related conditions .
- Binding Affinity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes relevant to its therapeutic effects. Understanding these interactions is critical for elucidating its mechanism of action .
Case Studies
Several studies have explored the biological activity of Pyrrolidine derivatives, including Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-:
- Antitumor Activity : A study highlighted the potential antitumor effects of pyrrolidine derivatives, suggesting that compounds with similar structures could be developed as therapeutic agents against various cancers .
- Antioxidant Studies : Research demonstrated that specific pyrrolidine derivatives possess significant antioxidant activity, outperforming well-known antioxidants such as ascorbic acid in certain assays .
Data Table: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl] | C17H18N2O | Potential antitumor and antioxidant activity |
| 5-(3-chlorophenyl)-3-hydroxypyridine | C13H12ClN | Inhibitor of specific enzymes |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | C13H12ClN | High antioxidant activity |
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]pyrrolidine, and how can reaction conditions be optimized?
The synthesis of pyrrolidine derivatives typically involves coupling reactions between activated pyridine-carboxylic acids and pyrrolidine precursors. For this compound, a two-step approach is suggested:
- Step 1 : Prepare 5-phenylnicotinic acid via Suzuki-Miyaura coupling between 3-bromo-5-iodopyridine and phenylboronic acid under Pd catalysis .
- Step 2 : Activate the carboxylic acid group (e.g., using HATU or EDCl) and react with 2-methylpyrrolidine.
Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1.2:1 acylating agent to pyrrolidine). Monitor reaction progress via TLC or HPLC-MS to minimize side products like dimerization .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 1H NMR : Key signals include:
- 13C NMR : Peaks at ~170 ppm confirm the carbonyl group. Aromatic carbons (120–140 ppm) and pyrrolidine carbons (20–50 ppm) should align with expected shifts .
- Mass Spectrometry : Look for molecular ion [M+H]+ matching the molecular formula (C18H19N2O). Fragmentation patterns (e.g., loss of CO or pyridine moiety) further validate the structure .
Q. What is the biological significance of the pyrrolidine-pyridine hybrid structure in this compound?
The pyrrolidine ring enhances conformational flexibility, allowing interactions with diverse biological targets (e.g., enzymes, receptors). The pyridine moiety introduces π-π stacking potential with aromatic residues in binding pockets. Together, these features are common in antimicrobial and anticancer agents, as seen in structurally related compounds .
Q. How can structure-activity relationship (SAR) studies guide modifications to improve bioactivity?
- Pyrrolidine substituents : Introducing electron-withdrawing groups (e.g., halogens) at the 2-methyl position may enhance antimicrobial activity by increasing electrophilicity .
- Pyridine modifications : Adding substituents (e.g., -CF3, -NO2) at the 5-phenyl position could improve target binding via steric or electronic effects.
- In silico docking : Use tools like AutoDock to predict interactions with bacterial topoisomerases or cancer-related kinases .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Chiral chromatography : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) and hexane:isopropanol gradients.
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to directly synthesize enantiopure derivatives .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computed models .
Q. What catalytic methods are effective for constructing the pyrrolidine ring in this compound?
Q. How can contradictory data in antimicrobial studies (e.g., varying MIC values) be resolved?
- Standardize assays : Use CLSI guidelines for MIC determination, ensuring consistent inoculum size (~5×10^5 CFU/mL) and growth media (Mueller-Hinton agar) .
- Check bacterial strain variability : Test against reference strains (e.g., E. coli ATCC 25922) and clinical isolates to assess spectrum breadth.
- Evaluate efflux pump activity : Use inhibitors like PAβN to determine if resistance mechanisms skew results .
Q. What experimental designs optimize cytotoxicity against cancer cells while minimizing off-target effects?
- Dose-response profiling : Test concentrations from 1 nM to 100 µM on cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK-293) cell lines. Calculate selectivity indices (IC50 non-cancerous/IC50 cancerous) .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm mechanism.
- Mitochondrial toxicity : Measure ATP levels and ROS production to rule out non-specific cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
